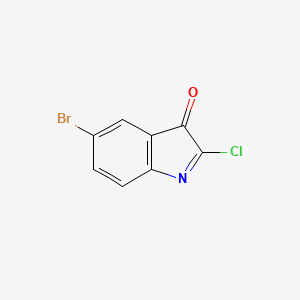

5-Bromo-2-chloro-3H-indol-3-one

Descripción general

Descripción

5-Bromo-2-chloro-3H-indol-3-one is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological significance . A practical industrial process for the synthesis of a key intermediate for SGLT2 inhibitors, which are promising for diabetes therapy, has been reported . This process uses cheap, easily available dimethyl terephthalate as the raw starting material .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-3H-indol-3-one is C8H3BrClNO . It has a molecular weight of 244.47 .Chemical Reactions Analysis

Indole derivatives are synthesized through various chemical reactions . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Aplicaciones Científicas De Investigación

Chemical Reactivity and Stability :5-Bromo-2-chloro-3H-indol-3-one has been studied for its chemical properties, including reactivity and stability. Jakobsen (1967) investigated the allylic rearrangement in 5-bromo-3-thiolene-2-one, which is structurally related to 5-Bromo-2-chloro-3H-indol-3-one, revealing insights into its behavior under various conditions (H. J. Jakobsen, 1967).

Crystal Structure Analysis :The compound's crystal structure and intermolecular interactions have been a subject of research. Barakat et al. (2017) analyzed the crystal structure of a derivative of 5-Bromo-2-chloro-3H-indol-3-one, providing valuable information on its molecular interactions (A. Barakat et al., 2017).

Synthesis of Derivatives :Liu et al. (2012) developed an efficient method for synthesizing 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, demonstrating the versatility of 5-Bromo-2-chloro-3H-indol-3-one in forming various derivatives through tandem reactions (Jie Liu et al., 2012).

Palladium-Catalyzed Synthesis Routes :Research by Cacchi et al. (2015) explored a palladium-catalyzed method to synthesize trisubstituted indoles, highlighting the potential of 5-Bromo-2-chloro-3H-indol-3-one in complex organic syntheses (S. Cacchi et al., 2015).

Cross-Coupling Reactions :The compound has been used in studying the selectivity and reactivity in cross-coupling reactions, as researched by Witulski et al. (2005), who examined its use in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions (B. Witulski et al., 2005).

Antimicrobial and Anti-HIV Properties :Pandeya et al. (1999) synthesized Schiff and Mannich bases of isatin derivatives, including 5-bromo derivatives, and evaluated their antimicrobial and anti-HIV properties, suggesting potential biomedical applications (S. Pandeya et al., 1999).

Formation of Complex Ring Structures :Research by Molina et al. (1998) focused on the formation of complex ring structures involving 5-Bromo-2-chloro-3H-indol-3-one, contributing to synthetic organic chemistry (P. Molina et al., 1998).

Synthesis of Cyclic Indole-tetramers :Hiyoshi et al. (2006) described the synthesis of novel symmetric cyclic indole-tetramers using 5-bromoindolin-2-one, demonstrating the compound's utility in creating novel cyclic structures (H. Hiyoshi et al., 2006).

Photochemical Applications :Celewicz (1989) studied the photochemical reactions of derivatives of 5-Bromo-2-chloro-3H-indol-3-one, shedding light on its potential applications in photochemistry (L. Celewicz, 1989).

Identification of Microorganisms :Watkins et al. (1988) developed a chromogenic compound based on 5-Bromo-2-chloro-3H-indol-3-one for the specific identification of Escherichia coli, demonstrating its use in microbiology (W. Watkins et al., 1988).

Propiedades

IUPAC Name |

5-bromo-2-chloroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO/c9-4-1-2-6-5(3-4)7(12)8(10)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAMVZHSSWWHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653159 | |

| Record name | 5-Bromo-2-chloro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-3H-indol-3-one | |

CAS RN |

6199-96-8 | |

| Record name | 5-Bromo-2-chloro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

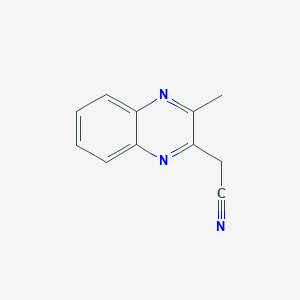

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

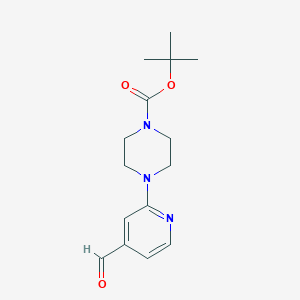

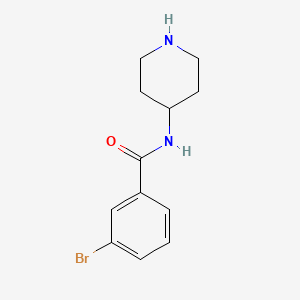

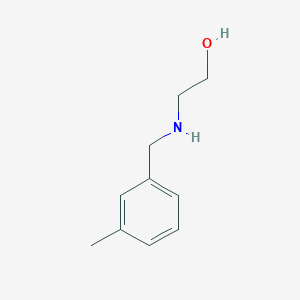

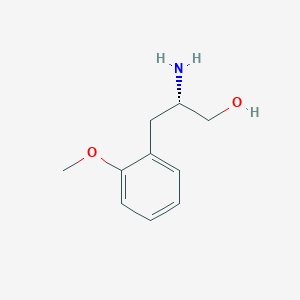

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B1497487.png)

![2-[(2,4-Dimethylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1497501.png)